molecular formula C20H26N2O4 B8667131 N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide CAS No. 82558-52-9

N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B8667131
CAS No.: 82558-52-9
M. Wt: 358.4 g/mol
InChI Key: KXFBNQKWIRQDEX-UHFFFAOYSA-N
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Description

N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with an oxazole ring and an ethylcyclohexyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylcyclohexyl Group: This step often involves alkylation reactions using ethylcyclohexyl halides.

    Attachment of the Benzamide Core: This is usually done through amide bond formation, using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1-Methylcyclohexyl)-1,2-oxazol-3-yl]-2,6-dimethoxybenzamide
  • N-[5-(1-Propylcyclohexyl)-1,2-oxazol-3-yl]-2,6-dimethoxybenzamide

Uniqueness

N-(5-(1-Ethylcyclohexyl)isoxazol-3-yl)-2,6-dimethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

CAS No.

82558-52-9

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[5-(1-ethylcyclohexyl)-1,2-oxazol-3-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C20H26N2O4/c1-4-20(11-6-5-7-12-20)16-13-17(22-26-16)21-19(23)18-14(24-2)9-8-10-15(18)25-3/h8-10,13H,4-7,11-12H2,1-3H3,(H,21,22,23)

InChI Key

KXFBNQKWIRQDEX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C2=CC(=NO2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 14 g of 3-amino-5-(1-ethylcyclohexyl)isoxazole and 14.4 g of 2,6-dimethoxybenzoyl chloride in 100 ml of toluene was heated to reflux and stirred for eighteen hours. The reaction mixture then was cooled to room temperature and the solvent was removed by evaporation under reduced pressure to provide a solid. The solid was dissolved in 200 ml of dichloromethane, washed with dilute sodium hyroxide and with brine, dried, and the solvent was removed by evaporation. The product was crystallized from dichloromethane and diethyl ether to provide 15.5 g of N-[5-(1-ethylcyclohexyl)-3-isoxazolyl]-2,6-dimethoxybenzamide. M.P. 179°-181° C. Yield 60%.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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